2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
Description
2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile is a nitrile-containing compound featuring a tetrahydrofuran (oxolane) ring substituted with a ketone group at the 4-position and a methyl-branched propanenitrile moiety.
Properties
IUPAC Name |
2-methyl-2-(4-oxooxolan-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYZIUAJIQNTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1COCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with a suitable oxolan derivative under controlled conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group reacts with the oxolan derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with the temperature and pressure carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical reactions, while the tetrahydrofuran ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key functional groups are the nitrile , tetrahydrofuran-4-one , and geminal methyl groups . Comparisons with analogous compounds highlight distinct properties:
Reactivity and Stability
- Nitrile Group : The nitrile’s electron-withdrawing nature increases electrophilicity, but steric hindrance from the methyl groups may reduce accessibility for nucleophilic additions compared to linear nitriles like acrylonitrile.
- Tetrahydrofuran-4-one: The ketone group enables reactions such as condensations or reductions, while the oxolane ring provides rigidity. This contrasts with non-cyclic ketonitriles (e.g., 4-oxopentanenitrile), which lack ring strain effects.
- Environmental Behavior : Unlike fluorinated acrylates in , the absence of fluorine in this compound suggests faster biodegradation but possible toxicity concerns common to nitriles .
Research Findings and Data Gaps
- Thermophysical Properties: Melting/boiling points and solubility data are unavailable in the provided evidence. Empirical studies are needed to compare with compounds like 3-(cyanomethyl)tetrahydrofuran-2-one.
- Toxicity and Environmental Impact : Fluorinated acrylates in highlight regulatory scrutiny for persistent substances, but the environmental profile of this compound remains unstudied .
Biological Activity
2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile is a compound with potential biological significance, particularly in medicinal chemistry. Its structure suggests various interactions within biological systems, leading to diverse pharmacological effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure
The chemical formula for this compound is C₉H₁₃NO₂. The presence of the oxooxolane moiety indicates potential for unique interactions in biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may influence several biochemical pathways, including:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential to modulate receptors that are critical for cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.
Biological Activities
Research indicates that this compound possesses a variety of biological activities:
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Studies and Research Findings
Recent studies have explored the effects of this compound in various contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in human breast cancer cell lines (MCF-7), highlighting its potential as an anticancer drug.
- Inflammation Studies : Experimental models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties that enhance its biological activity:
| Compound | Biological Activity | Comparison |
|---|---|---|
| 2-Methylpropionitrile | Limited antimicrobial activity | Less effective than this compound |
| 4-Oxooxolane derivatives | Variable anticancer activity | Similar but often less potent in apoptosis induction |
| Other nitriles | Generalized toxicity | 2-Methyl derivative shows selective cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
